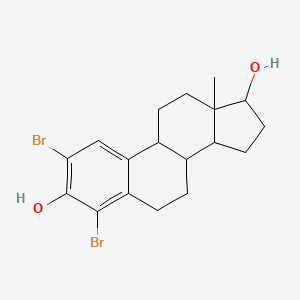
2,4-Dibromoestradiol
Übersicht
Beschreibung
2,4-Dibromoestradiol: is a synthetic derivative of estradiol, a naturally occurring steroid hormone This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the steroid nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromoestradiol typically involves the bromination of estradiol derivatives. One common method involves the reaction of estradiol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as chromatography and recrystallization are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromoestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-Dibromoestradiol is used as a starting material for the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is used to study the effects of brominated steroids on cellular processes. It serves as a tool to investigate the role of halogenation in modulating the activity of steroid hormones.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating hormone-related disorders and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Wirkmechanismus
The mechanism of action of 2,4-Dibromoestradiol involves its interaction with estrogen receptors in the body. The bromine atoms enhance the compound’s binding affinity to these receptors, leading to altered gene expression and cellular responses. The molecular targets include various estrogen-responsive genes and signaling pathways, which play a crucial role in regulating physiological processes.
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound of 2,4-Dibromoestradiol, which lacks the bromine substitutions.
Estrone: Another naturally occurring estrogen with a similar structure but different functional groups.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness: The presence of bromine atoms in this compound distinguishes it from other similar compounds. This modification enhances its chemical reactivity and binding affinity to estrogen receptors, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
19590-55-7 |
|---|---|
Molekularformel |
C18H22Br2O2 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
InChI-Schlüssel |
UTXNYGUZJLLOSP-ZICKVNAASA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)Br)O)Br |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,4-DBE 2,4-dibromo-17-estradiol 2,4-dibromo-17beta-estradiol 2,4-dibromo-17beta-oestradiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















